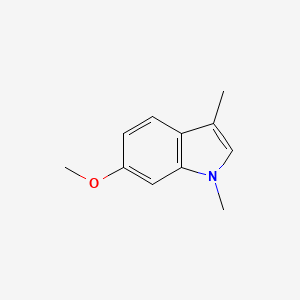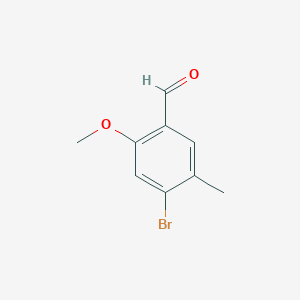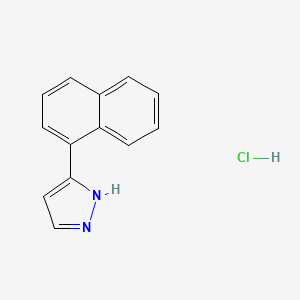
3-(1-naphthyl)-1H-pyrazole hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis process of related compounds often involves multiple steps. For instance, the synthesis of naftifine hydrochloride includes three steps: starting with naphthalene, synthesizing 1-chloromethyl naphthalene crude product, then using 1-chloromethyl naphthalene crude product and methylamine to synthesize N-methyl-1-naphthyl methylamine .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
3-(1-naphthyl)-1H-pyrazole hydrochloride is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives play a crucial role in various fields, especially in medicinal chemistry due to their pharmacophore properties, acting as a backbone for many biologically active compounds. These compounds exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of pyrazole derivatives involves condensation followed by cyclization, which can be performed under different conditions, including simple reaction conditions or microwave irradiation, to obtain high yields of the desired heterocyclic compounds (Dar & Shamsuzzaman, 2015).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis (MCR) of pyrazole derivatives, utilizing the pot, atom, and step economy (PASE) principles, has gained popularity in pharmaceutical and medicinal chemistry. This approach is favored for its efficiency in synthesizing bioactive molecules that contain the pyrazole moiety, demonstrating significant antibacterial, anticancer, antifungal, antioxidant, anti-inflammatory, antimycobacterial, antimalarial, and various other activities. The review by Becerra, Abonía, and Castillo (2022) emphasizes the importance of MCRs in developing pyrazole derivatives with potential therapeutic applications, highlighting the versatility and wide applicability of pyrazole in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, closely related to pyrazoles, are recognized for their therapeutic potential, exhibiting a broad spectrum of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These derivatives are synthesized through various methods, including reactions under microwave conditions, and have shown potential in addressing a wide range of health conditions. The vast pharmacological applications of pyrazoline derivatives underscore their significance in drug discovery and development, as highlighted in the literature (Shaaban, Mayhoub, & Farag, 2012).
Safety and Hazards
Direcciones Futuras
Research on related compounds like 1-naphthol has entered a mature development stage. There is a renewed focus on potent and selective PKD modulators for unresolved medical needs in cardiovascular, inflammatory, and metabolic diseases . The understanding of IR vibrations for more complex organic compounds with thiol substituent has also been improved .
Mecanismo De Acción
Target of Action
Compounds with a similar naphthyl structure have been found to interact with theDopamine transporter (DAT) . DAT plays a crucial role in terminating the action of dopamine by its high-affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
Similar compounds like tetryzoline are known to work by constricting the smaller arterioles of the nasal passages and conjunctival blood vessels . This suggests that 3-(1-naphthyl)-1H-pyrazole hydrochloride might also interact with its targets in a similar manner.
Biochemical Pathways
For instance, apocynin has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .
Pharmacokinetics
They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours .
Result of Action
Similar compounds like naphazoline have been found to constrict blood vessels, thereby reducing swelling and relieving discomfort and redness of the eyes due to minor irritations .
Action Environment
It’s worth noting that the success of similar reactions like the suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Propiedades
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13;/h1-9H,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVSZGUGDGGGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid](/img/structure/B3092923.png)

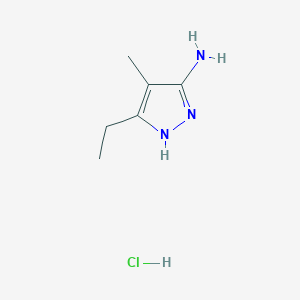
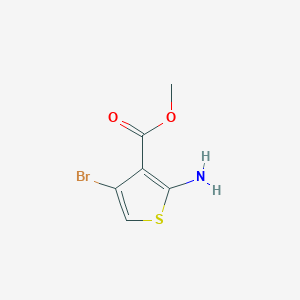
![(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B3092954.png)

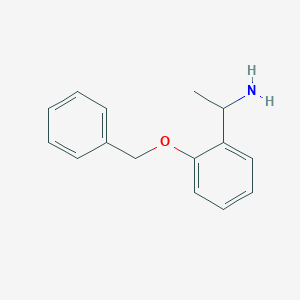
![2-cyano-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B3092966.png)

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3092985.png)
